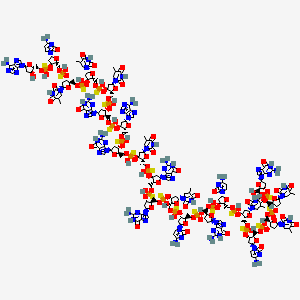

![molecular formula C21H31NO2 B585782 Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride CAS No. 1346604-11-2](/img/structure/B585782.png)

Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

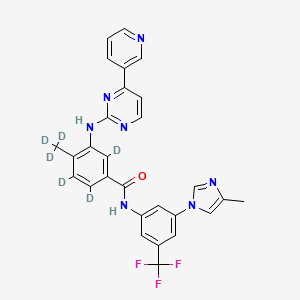

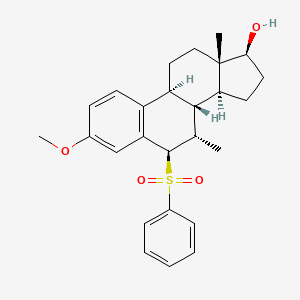

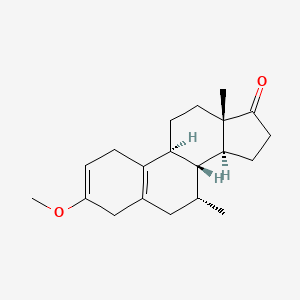

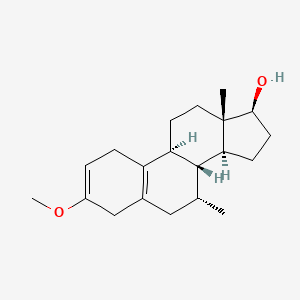

“Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride” is a chemical compound with the molecular formula C21H31NO2 and a molecular weight of 329.48 . It is a derivative of Finasteride, which is a synthetic 4-azasteroid compound and a specific inhibitor of steroid Type II 5α-reductase .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a Finasteride backbone with additional functional groups. Finasteride itself is a 4-azasteroid, meaning it has a steroid-like structure with a nitrogen atom replacing one of the carbon atoms in the ring system .

Aplicaciones Científicas De Investigación

Molecular Structure and Optimization

Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride, commonly referred to as Finasteride, has been extensively studied for its molecular structure and optimization. Otuokere and Alisa (2014) conducted a computational study on Finasteride, focusing on the analysis of molecular orbitals, excited state properties, and geometry optimization. The research utilized ZINDO semi-empirical methods and PM3 semi-empirical QM parameterization to predict the active charged groups in the molecule and the most feasible position for Finasteride to inhibit the receptor 5α-reductase, with the minimum potential energy calculated to be -100315.73 kcal/mol (Otuokere & Alisa, 2014).

Biochemical Interactions and Mechanisms

Finasteride's mechanism of action involves the inhibition of the 5α-reductase enzyme, which is crucial in the conversion of testosterone to dihydrotestosterone (DHT). Finn et al. (2006) discussed the clinical applications of Finasteride based on its ability to inhibit the Type II isoform of 5α-reductase, predominantly found in human prostate and hair follicles. The paper highlights the drug's role in reducing testosterone to DHT and discusses its potential impact on neuroactive steroid levels, which may have implications for behaviors and conditions such as premenstrual and postpartum dysphoric disorder, catamenial epilepsy, depression, and alcohol withdrawal (Finn et al., 2006).

Pharmaceutical Applications and Quality Control

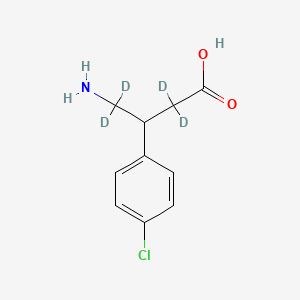

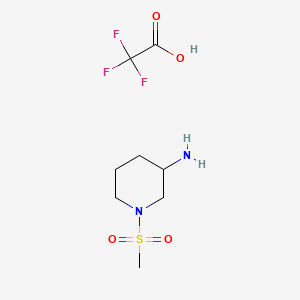

Cucu et al. (2020) focused on the pharmaceutical utilization of Finasteride, specifically addressing the presence of trace amounts of related substances (impurities) in the drug. The study developed a quantification method for three impurities of Finasteride using high-performance liquid chromatography (HPLC) and ultraviolet (UV) detection, highlighting the importance of monitoring these impurities for therapeutic efficacy and safety (Cucu et al., 2020).

Enhancement of Biological Properties

Research has also explored the enhancement of biological properties and delivery systems for Finasteride. Rattanachitthawat et al. (2019) investigated the effects of Finasteride on dermal papilla cells, specifically its role in enhancing stem cell signals. The study found that Finasteride significantly increased the aggregation behavior of dermal papilla cells and the expression of stem cell transcription factors, suggesting a biological effect on stem cell induction (Rattanachitthawat et al., 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-propanoyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO2/c1-4-17(23)16-7-6-14-13-5-8-18-21(3,12-10-19(24)22-18)15(13)9-11-20(14,16)2/h10,12-16,18H,4-9,11H2,1-3H3,(H,22,24)/t13-,14-,15-,16+,18+,20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLFTQVHOQDRAP-QCVZGKPXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)N4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.